N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Structure–Activity Relationship (SAR) Antiplasmodial Screening

N-Cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 946203-59-4) is a fully synthetic small-molecule member of the 7-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidine class. Its molecular formula is C₁₃H₁₆F₃N₅ (MW = 299.30 g/mol), and it features a characteristic substitution pattern: a trifluoromethyl group at the 2-position of the fused heterocyclic core, a methyl group at the 5-position, and an N-cyclohexylamino moiety at the 7-position.

Molecular Formula C13H16F3N5
Molecular Weight 299.29 g/mol
Cat. No. B4936067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC13H16F3N5
Molecular Weight299.29 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C(=C1)NC3CCCCC3)C(F)(F)F
InChIInChI=1S/C13H16F3N5/c1-8-7-10(18-9-5-3-2-4-6-9)21-12(17-8)19-11(20-21)13(14,15)16/h7,9,18H,2-6H2,1H3
InChIKeyDWDFNRDEDYAXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-Cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 946203-59-4) is a fully synthetic small-molecule member of the 7-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidine class [1]. Its molecular formula is C₁₃H₁₆F₃N₅ (MW = 299.30 g/mol), and it features a characteristic substitution pattern: a trifluoromethyl group at the 2-position of the fused heterocyclic core, a methyl group at the 5-position, and an N-cyclohexylamino moiety at the 7-position [2]. Calculated physicochemical descriptors include an octanol/water partition coefficient (LogP) of 3.5, two rotatable bonds, three ring systems, an sp³ carbon fraction of 0.62, a topological polar surface area of 55.1 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [2]. The compound is currently listed in commercial screening libraries and is offered by multiple suppliers for research use; it is not approved for diagnostic, therapeutic, or veterinary applications .

Why N-Cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Cannot Be Interchanged with Other 7-Amino-Triazolopyrimidines


Although numerous 7-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidines populate commercial screening decks, the pharmacological and physicochemical properties of this scaffold are exquisitely sensitive to the identity of the 7-N-substituent. Within the subset of 5-methyl-2-(trifluoromethyl) derivatives, exchanging the 7-amino moiety from an aromatic amine (e.g., 4-butylphenylamino or naphthalen-2-ylamino) to an aliphatic cyclohexylamino group profoundly alters lipophilicity, conformational flexibility, and target engagement [1][2]. Published antiplasmodial data on closely related 5-methyl-2-(trifluoromethyl)-N-phenyl analogs demonstrate that even modest structural changes at the 7-position can shift PfDHODH IC₅₀ values from low nanomolar (DSM1: IC₅₀ = 31 nM) to >100 µM (DSM111) [1]. Accordingly, generic substitution of one 7-amino-triazolopyrimidine for another—even within the same 5-methyl-2-CF₃ sub-series—is scientifically unsound and can lead to divergent biological outcomes that compromise screening reproducibility and hit-validation campaigns [3].

Quantitative Differentiation Evidence for N-Cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine


Unique 7-N-Cyclohexyl Substitution Differentiates This Compound from All Aromatic-Amine-Containing 5-Methyl-2-CF₃-Triazolopyrimidine Analogs

Among the comprehensively characterized 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, the 7-position substituent is almost exclusively an aromatic amine (e.g., naphthalen-2-yl, 4-butylphenyl, 2,4,5-trifluorophenyl, 4-propylphenyl, heptyl) [1]. The target compound, bearing an aliphatic cyclohexylamino group, occupies a distinct and underrepresented chemical space. The cyclohexyl ring introduces higher conformational flexibility (chair–chair interconversion), increased sp³ character (sp³ carbon fraction = 0.62), and altered lipophilicity (LogP = 3.5) compared to aromatic counterparts [2][3]. This structural divergence is expected to yield a different target-selectivity profile and altered ADME properties compared to flat aromatic 7-amino analogs [4].

Medicinal Chemistry Structure–Activity Relationship (SAR) Antiplasmodial Screening

The 2-Trifluoromethyl Group Is a Pharmacophoric Determinant of Antiplasmodial Activity in the Triazolopyrimidine Series

A systematic medicinal chemistry study of 2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated that the presence of a CF₃ group at the 2-position of the scaffold is a critical driver of in vitro antiplasmodial potency [1]. Thirteen active compounds from this series displayed IC₅₀ values ranging from 0.023 to 20 µM against Plasmodium falciparum in anti-HRP2 and hypoxanthine assays, with the most potent derivatives (compounds 5, 8, 11, and 16) achieving selectivity indices from 1,003 to 18,478 relative to a mammalian cell counter-screen [1]. Molecular docking simulations indicate that the 2-CF₃ group facilitates strong hydrogen-bond interactions with the PfDHODH active site [1]. The target compound incorporates this essential 2-CF₃ pharmacophore, distinguishing it from triazolopyrimidine analogs that lack a trifluoromethyl substituent [2].

Antiplasmodial Drug Discovery PfDHODH Inhibition Bioisosteric Design

Experimental NMR Spectroscopic Data Are Available to Support Identity Verification and Quality Control

The target compound has been characterized by two distinct NMR spectra (¹H and/or ¹³C; solvent: CD₃OD) archived in the Wiley KnowItAll NMR Spectral Library and accessible through SpectraBase [1]. This provides procurement-quality analytical reference data that can be used for incoming identity verification (e.g., by HPLC-NMR or standalone NMR comparison). In contrast, many structurally related 7-amino-triazolopyrimidine screening compounds listed in commercial catalogs lack publicly available, experimentally acquired NMR reference spectra, requiring users to rely solely on vendor certificates of analysis [2].

Analytical Chemistry Quality Control Compound Identity Verification

The 5-Methyl-2-CF₃-Triazolopyrimidine Scaffold Is a Privileged Template for PfDHODH Inhibition with Nanomolar Potency Achievable Through 7-N-Substituent Optimization

The 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine core has been validated as a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically relevant antimalarial target [1]. Within this scaffold series, the 7-N-substituent is the primary vector for potency optimization: DSM1 (7-N-naphthalen-2-yl) achieves a PfDHODH IC₅₀ of 31–47 nM, whereas DSM111 (7-N-2,4,5-trifluorophenyl) is essentially inactive (IC₅₀ > 100,000 nM) [1][2]. Other analogs with aliphatic or mixed aliphatic-aromatic 7-N-substituents (e.g., N-heptyl: IC₅₀ = 8,600 nM; N-4-butylphenyl: IC₅₀ = 280 nM; N-4-propylphenyl: IC₅₀ = 990 nM) span a >3,000-fold activity range [2]. The target compound’s N-cyclohexyl substituent has not been explicitly profiled in published PfDHODH assays and therefore represents an unexplored point in this SAR landscape that may yield differentiated potency or selectivity [3].

PfDHODH Antimalarial Drug Discovery Triazolopyrimidine SAR

Optimal Research and Procurement Application Scenarios for N-Cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine


Antiplasmodial Screening and PfDHODH Inhibitor Lead-Finding Campaigns

This compound is structurally pre-validated for inclusion in antiplasmodial screening cascades. The 2-CF₃-5-methyl-triazolopyrimidine core has demonstrated PfDHODH-dependent activity with IC₅₀ values as low as 0.023 µM and selectivity indices exceeding 18,000 in the most potent analogs [1]. Because the N-cyclohexyl substituent has not been profiled in published PfDHODH assays, this compound offers the opportunity to explore a previously unexamined region of the SAR landscape that may yield differentiated potency or selectivity relative to the well-characterized aromatic 7-N-substituted analogs (DSM1, DSM111, N-heptyl, N-4-butylphenyl, N-4-propylphenyl) [2]. Procurement is recommended for laboratories conducting medium-to-high-throughput phenotypic or target-based antimalarial screens.

Chemical Probe Development for Triazolopyrimidine Structure–Activity Relationship Expansion

The N-cyclohexyl group introduces higher aliphatic character (sp³ carbon fraction = 0.62) and conformational flexibility compared to the flat aromatic 7-N-substituents that dominate the published triazolopyrimidine SAR literature [3][4]. This compound serves as a strategic chemical probe to investigate the impact of cycloaliphatic substitution on target engagement, selectivity, metabolic stability, and solubility within the triazolopyrimidine pharmacophore class. Its procurement enables systematic SAR studies aimed at understanding the tolerance of PfDHODH (and potentially other purine-binding enzymes) for non-aromatic 7-position substituents [3].

Analytical Method Development and Compound Identity Verification Using Public NMR Reference Data

The availability of two experimentally acquired NMR spectra (CD₃OD) in the Wiley KnowItAll Spectral Library provides a rare, procurement-quality analytical reference for this compound [5]. Laboratories that routinely perform incoming QC on screening compounds can use these public spectra for identity confirmation without the need for in-house synthesis of an authentic standard. This reduces procurement risk and supports compliance with compound management best practices. The NMR data also facilitate the development of purity assessment methods (e.g., qNMR) tailored to this specific chemotype [5].

Computational Chemistry and QSAR Model Building for Antiplasmodial Activity Prediction

A recently published QSAR study modeled the antiplasmodial activity of 125 1,2,4-triazolo[1,5-a]pyrimidin-7-amine congeners using six machine learning algorithms, yielding a predictive regression equation (pIC₅₀ = 5.90 − 0.71 npr1 − 1.52 pmi3 + 0.88 slogP − 0.57 vsurf-CW2 + 1.11 vsurf-W2) with validated model performance (SVR: R² = 0.67, RMSE = 0.57) [6]. The target compound, with its unique cycloaliphatic 7-N-substituent and calculated LogP of 3.5, can serve as a prospective validation data point to test the extrapolative power of such QSAR models beyond their training set chemical space [3][6].

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